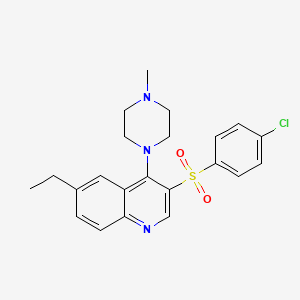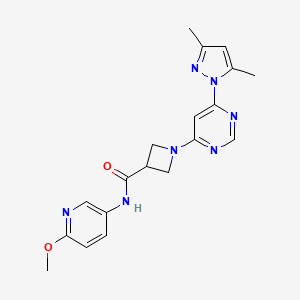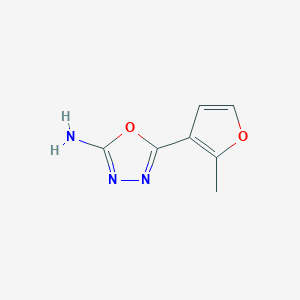
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 429.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Spectroscopic Analysis : This compound was synthesized and characterized using X-ray Crystallography, FT-IR, NMR, and UV-Visible spectroscopy. It also underwent Density Functional Theory (DFT) calculations for theoretical analysis (Murugesan et al., 2021).
Catalytic Applications in Organic Synthesis : The compound's derivatives demonstrated efficient catalytic activity in the Claisen–Schmidt reaction, a key reaction in organic synthesis. This was enabled by a novel titanium nanomaterial-based sulfonic acid catalyst (Murugesan, Gengan, & Lin, 2017).
Use in Green Chemistry : Nanocrystalline titania-based sulfonic acid material, which includes this compound's derivatives, was used as a catalyst for synthesizing various pyran derivatives. This represents a step towards more environmentally friendly chemical processes (Murugesan, Gengan, & Krishnan, 2016).
Biological Activity and Potential Applications
Molecular Docking Studies : Molecular docking studies have been conducted to explore the biological activity of this compound, particularly in binding to human serum albumin (HSA), which is crucial for understanding its potential therapeutic applications (Murugesan et al., 2021).
Pharmacological Potential : Research indicates potential pharmacological applications, including in psychotropic medications. For instance, derivatives of this compound have been studied for their activity on dopamine and serotonin receptors, which are critical targets in the treatment of various psychiatric disorders (Partyka et al., 2017).
Other Applications
Photovoltaic Applications : The derivatives of this compound have been studied for their use in photovoltaic properties, particularly in the fabrication of organic-inorganic photodiode devices. This research contributes to the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antimalarial Agents : Several derivatives of this compound have been synthesized and tested for antimicrobial and antimalarial properties, highlighting its potential in developing new therapeutic agents (Parthasaradhi et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCASDAAIPRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)






![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

